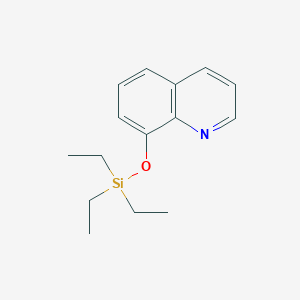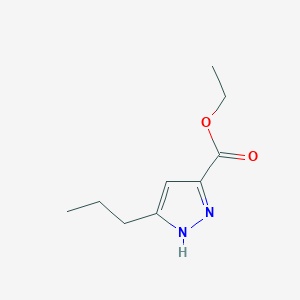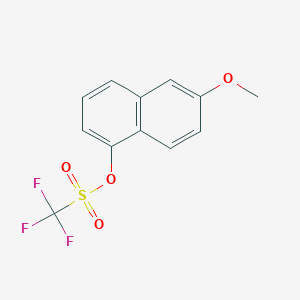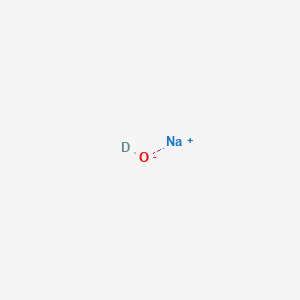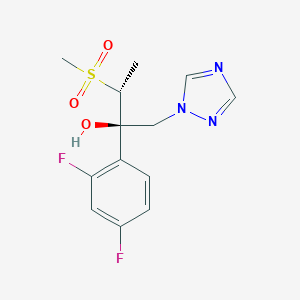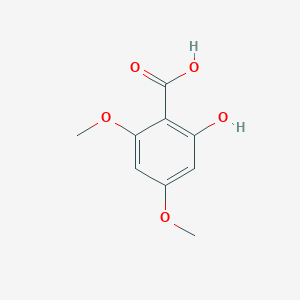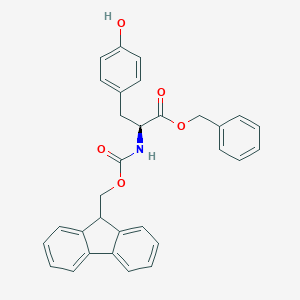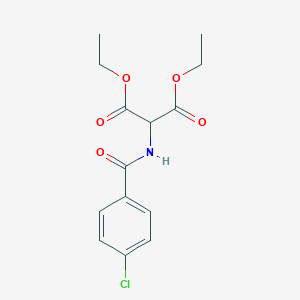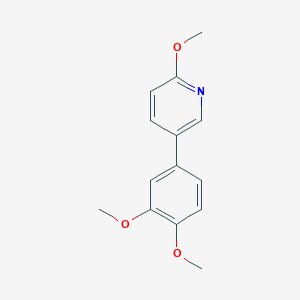
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine, also known as O-Desmethyltramadol (ODT) or M1, is a synthetic opioid analgesic. It is a metabolite of the widely used pain medication tramadol. ODT has been found to be a potent agonist of the μ-opioid receptor and has been the subject of scientific research due to its potential therapeutic uses.
作用机制
ODT exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system. This binding activates the receptor, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
生化和生理效应
ODT has been found to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antitussive effects, which makes it a potential treatment for cough.
实验室实验的优点和局限性
ODT has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. ODT is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of ODT in laboratory experiments. Its potency and selectivity for the μ-opioid receptor can make it difficult to study the effects of other opioid receptors. ODT can also have unpredictable effects on different cell types, which can complicate experimental results.
未来方向
There are several potential future directions for research on ODT. One area of interest is the development of new pain medications that are based on ODT's structure and mechanism of action. Another area of interest is the study of ODT's effects on different cell types and its potential use in treating other conditions, such as cough and depression.
Conclusion:
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-methoxypyridineramadol (ODT) is a synthetic opioid analgesic that has been the subject of scientific research due to its potential therapeutic uses. It is a potent agonist of the μ-opioid receptor and has been found to have antinociceptive effects. ODT has several advantages for use in laboratory experiments, but there are also limitations to its use. There are several potential future directions for research on ODT, including the development of new pain medications and the study of its effects on different cell types.
科学研究应用
ODT has been studied extensively for its potential therapeutic uses. It has been found to be a potent analgesic, with a higher affinity for the μ-opioid receptor than tramadol. ODT has also been found to have antinociceptive effects, which makes it a potential treatment for chronic pain.
属性
CAS 编号 |
146535-81-1 |
|---|---|
产品名称 |
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-2-methoxypyridine |
InChI |
InChI=1S/C14H15NO3/c1-16-12-6-4-10(8-13(12)17-2)11-5-7-14(18-3)15-9-11/h4-9H,1-3H3 |
InChI 键 |
JYJGKKWMSPEHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
同义词 |
2-Methoxy-5-(3,4-dimethoxyphenyl)pyridine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

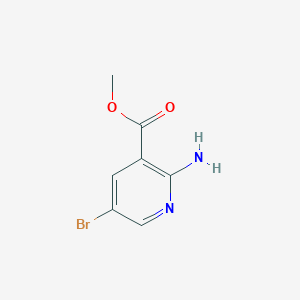
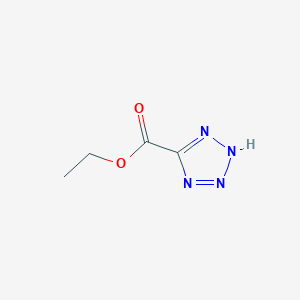
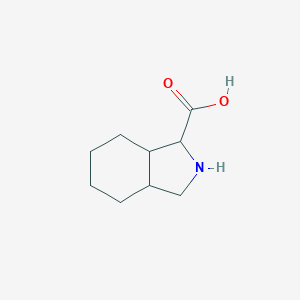
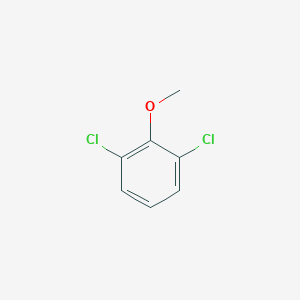
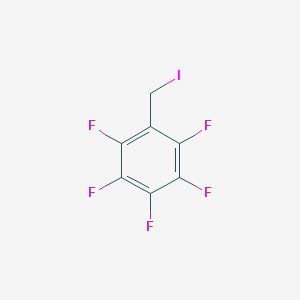
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
